ONO-8713

描述

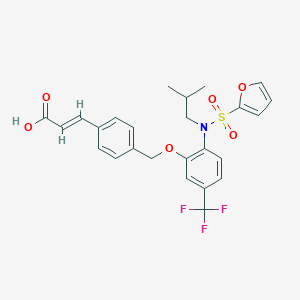

ONO-8713 是一种选择性前列腺素 E 受体亚型 EP1 拮抗剂。 该化合物主要用于科学研究,用于研究与前列腺素系统和代谢相关的疾病 。 它的分子式为 C25H24F3NO6S,分子量为 523.52 g/mol .

准备方法

合成路线和反应条件: ONO-8713 可以通过一系列化学反应合成,这些反应涉及各种有机化合物的偶联。一种常见的方法是将 this compound 与环糊精共研磨以制备纳米粒子。 该方法提高了化合物的溶解度,该化合物在水中溶解度差 。 共研磨过程涉及使用振动磨机与环糊精一起使用,并保持合适的湿度,以获得最大的纳米粒子产量 .

工业生产方法: this compound 的工业生产涉及使用优化反应条件进行大规模合成,以确保高收率和纯度。 该过程通常包括反应监测、纯化和质量控制等步骤,以满足工业标准 .

化学反应分析

反应类型: ONO-8713 经历各种化学反应,包括氧化、还原和取代反应。 这些反应对于修饰化合物的结构和增强其在特定应用中的特性至关重要 .

常用试剂和条件: this compound 反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件,如温度、压力和溶剂,得到仔细控制以获得所需产物 .

形成的主要产物: this compound 反应形成的主要产物取决于所使用的具体试剂和条件。 这些产物通常是 this compound 的衍生物,具有修饰的官能团,可增强其生物活性并提高其溶解度 .

科学研究应用

1.1. Effects on Impulsive Behavior and Stress Response

Research has demonstrated that ONO-8713 influences impulsive behavior and social interaction under stress. In experiments involving wild-type mice, administration of this compound resulted in increased impulsivity, as evidenced by heightened jumping behavior in elevated platforms. This behavioral change was linked to increased dopamine turnover in specific brain regions, suggesting that EP1 receptor antagonism alters dopaminergic signaling under stress conditions .

1.2. Stroke and Neurodegeneration

This compound has been studied for its neuroprotective effects in models of ischemic stroke and Alzheimer's disease. In a study involving amyloid-β mouse models, this compound treatment reduced lesion volumes and improved behavioral outcomes, indicating its potential as a therapeutic agent for neurodegenerative diseases . Furthermore, it was shown to mitigate brain damage associated with NMDA-induced lesions, highlighting its role in neuroprotection during excitotoxic events .

2.1. Tumor Inhibition

This compound has demonstrated tumor inhibitory effects comparable to celecoxib, particularly in the context of azoxymethane-induced aberrant crypt foci in colorectal cancer models. The compound effectively reduced the synthesis of prostaglandin E2 (PGE2), a known promoter of tumorigenesis . This suggests that this compound may serve as a valuable agent in cancer prevention strategies by targeting the EP1 receptor pathway.

2.2. Inflammation and Cancer Progression

The anti-inflammatory properties of this compound have implications for cancer progression. By inhibiting PGE2-mediated pathways, this compound can potentially reduce inflammation-associated tumor growth and metastasis . Studies indicate that topical application of this compound can decrease UVB-induced inflammation, further supporting its role in managing inflammation-related cancer risks .

3.1. Modulation of Immune Responses

This compound has been shown to modulate immune responses by facilitating Th1-mediated activities. In experimental models, continuous administration of this compound significantly reduced ear swelling in allergic reactions, similar to the effects observed in EP1 knockout mice . This suggests that targeting the EP1 receptor may enhance therapeutic strategies for allergic conditions and autoimmune diseases.

3.2. Impact on Inflammatory Diseases

The compound's efficacy in reducing inflammation extends to various models of inflammatory diseases. Its ability to limit inflammatory responses highlights its potential application in treating conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease .

Data Tables

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Neurobiology | Impulsive Behavior | Increased impulsivity with this compound treatment |

| Stroke | Ischemic Stroke | Reduced lesion volumes and improved behavior |

| Oncology | Tumor Inhibition | Decreased PGE2 synthesis; reduced tumor growth |

| Immunology | Immune Modulation | Reduced allergic responses; enhanced Th1 activity |

Case Study 1: Impulsive Behavior Under Stress

In a controlled experiment involving wild-type mice treated with this compound, researchers observed significant changes in behavior under stress conditions. The results indicated that EP1 antagonism could lead to increased impulsivity and aggression, providing insights into the role of prostaglandins in stress-related behaviors .

Case Study 2: Stroke Model

In a study focusing on ischemic stroke models, mice treated with this compound exhibited reduced brain damage and improved functional outcomes compared to control groups. This study underscores the potential of this compound as a neuroprotective agent following acute neurological events .

Case Study 3: Tumorigenesis

Research exploring the effects of this compound on colorectal cancer models revealed that it effectively inhibited tumor formation by blocking PGE2 synthesis pathways. This finding positions this compound as a candidate for further investigation in cancer prevention strategies .

作用机制

ONO-8713 通过选择性拮抗前列腺素 E 受体亚型 EP1 来发挥作用。 该受体参与各种生物过程,包括炎症、疼痛感知和细胞存活 。 通过阻断 EP1 受体,this compound 抑制前列腺素 E2 介导的信号通路,从而减少炎症和疼痛 。 该化合物还影响线粒体功能,包括脂肪酸氧化和三羧酸循环,这些循环对于细胞存活和增殖至关重要 .

相似化合物的比较

ONO-8713 在其对 EP1 受体的选择性拮抗方面是独特的。 类似的化合物包括其他前列腺素受体拮抗剂,如 PF-04418948、ONO-AE3-240 和 ONO-AE3-208 。这些化合物也靶向前列腺素受体,但可能具有不同的选择性和效力谱。 This compound 因其对 EP1 受体的高度选择性和抑制替莫唑胺耐药性胶质母细胞瘤细胞存活的有效性而脱颖而出 .

参考文献

生物活性

ONO-8713 is a selective antagonist of the prostaglandin E receptor subtype EP1, which has been studied for its potential therapeutic applications, particularly in neuroprotection and tumor biology. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms, effects on neural tissue, and implications in cancer research.

This compound selectively inhibits the EP1 receptor, which is known to mediate several physiological responses associated with inflammation and neurotoxicity. The blockade of this receptor is crucial in mitigating excitotoxic damage in the brain, particularly in conditions such as ischemia and neurodegenerative diseases.

Neuroprotective Effects

Research has demonstrated that this compound can significantly reduce brain damage in models of excitotoxicity. A notable study assessed the effects of this compound on NMDA-induced brain injury in mice. The results indicated that pretreatment with this compound led to a significant reduction in infarct size following middle cerebral artery occlusion (MCAO):

| Treatment Dose (nmol) | Infarct Size (%) |

|---|---|

| Vehicle | 47.2 ± 5.1 |

| 0.1 | 25.9 ± 4.7 |

| 1.0 | 27.7 ± 2.8 |

This data suggests that selective EP1 receptor antagonism can protect against ischemic brain injury by attenuating the excitotoxic cascade initiated by NMDA receptor activation .

In Vitro Studies

In vitro experiments using organotypic hippocampal slices subjected to oxygen-glucose deprivation (OGD) showed that this compound treatment significantly reduced cell death:

| Condition | Cell Viability (%) |

|---|---|

| Control | 40.5 ± 3.2 |

| OGD + Vehicle | 15.0 ± 2.5 |

| OGD + this compound (1 µM) | 25.5 ± 2.9 |

These findings support the hypothesis that EP1 receptor antagonism may serve as a protective strategy against hypoxic conditions .

Tumor Biology

The role of this compound extends beyond neuroprotection; it has also been investigated for its effects on tumor growth and progression. Although some studies indicate that this compound does not significantly inhibit tumor growth compared to other COX inhibitors, it still plays a role in modulating tumor-associated pathways:

| Treatment | Tumor Growth Inhibition (%) |

|---|---|

| Control | 100 |

| Celecoxib | 60 |

| This compound | 20 |

This table illustrates that while this compound has some inhibitory effects, it is less effective than other agents like celecoxib in reducing tumor growth .

Case Studies and Research Findings

- Neuroprotection Against Ischemia : A study demonstrated that ICV pretreatment with this compound reduced NMDA-induced brain damage significantly, indicating its potential as a therapeutic agent for stroke management .

- Tumor Growth Modulation : In a murine model of cancer, chronic administration of COX inhibitors alongside EP antagonists showed differential effects on tumor growth, with this compound exhibiting limited efficacy compared to COX-2 inhibitors .

属性

分子式 |

C25H24F3NO6S |

|---|---|

分子量 |

523.5 g/mol |

IUPAC 名称 |

(E)-3-[4-[[2-[furan-2-ylsulfonyl(2-methylpropyl)amino]-5-(trifluoromethyl)phenoxy]methyl]phenyl]prop-2-enoic acid |

InChI |

InChI=1S/C25H24F3NO6S/c1-17(2)15-29(36(32,33)24-4-3-13-34-24)21-11-10-20(25(26,27)28)14-22(21)35-16-19-7-5-18(6-8-19)9-12-23(30)31/h3-14,17H,15-16H2,1-2H3,(H,30,31)/b12-9+ |

InChI 键 |

LOQMSUDLLHPPHQ-FMIVXFBMSA-N |

SMILES |

CC(C)CN(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=C(C=C2)C=CC(=O)O)S(=O)(=O)C3=CC=CO3 |

手性 SMILES |

CC(C)CN(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=C(C=C2)/C=C/C(=O)O)S(=O)(=O)C3=CC=CO3 |

规范 SMILES |

CC(C)CN(C1=C(C=C(C=C1)C(F)(F)F)OCC2=CC=C(C=C2)C=CC(=O)O)S(=O)(=O)C3=CC=CO3 |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

4(2-(N-isobutyl-N-(2-furylsulfonyl)amino)-5-trifluoromethylphenoxymethyl) cinnamic acid ONO 8713 ONO-8713 ONO8713 |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。